
Fmoc-DL-aspartic acid
Overview
Description
Fmoc-DL-aspartic acid is a racemic mixture of the D- and L-enantiomers of aspartic acid protected at the α-amino group by the 9-fluorenylmethyloxycarbonyl (Fmoc) moiety. This compound is widely used in solid-phase peptide synthesis (SPPS) to incorporate aspartic acid residues into peptide chains while preventing unwanted side reactions . The Fmoc group is selectively removed under mild basic conditions (e.g., piperidine), making it compatible with acid-labile protecting groups on other amino acid side chains. This compound is particularly valuable in synthesizing peptides requiring racemic or non-chiral aspartic acid residues, though enantiomerically pure Fmoc-L- or Fmoc-D-aspartic acid are more common in stereospecific applications .
Mechanism of Action
Target of Action
Fmoc-DL-aspartic acid, also known as 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanedioic acid, is primarily used as a building block in the synthesis of peptides . The primary targets of this compound are the amino acids that make up peptide chains .
Mode of Action
The Fmoc group acts as a protective group for amines during peptide synthesis . It can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is base-labile, meaning it can be removed under basic conditions, allowing the exposed amine to react with the next amino acid in the peptide sequence .
Biochemical Pathways
This compound plays a crucial role in the solid-phase peptide synthesis (SPPS) pathway . In this process, the Fmoc group protects the amine group of the amino acid during the elongation of the peptide chain . Once the peptide bond is formed, the Fmoc group is removed, allowing the next amino acid to be added to the growing peptide chain .
Result of Action
The primary result of the action of this compound is the successful synthesis of peptides . By protecting the amine group during synthesis, it allows for the controlled formation of peptide bonds, leading to the creation of specific peptide sequences .
Action Environment
The action of this compound is highly dependent on the environment in which the peptide synthesis takes place. Factors such as temperature, pH, and the presence of other reactants can all influence the efficacy and stability of the compound . For example, the removal of the Fmoc group requires basic conditions . Therefore, the pH of the environment is a critical factor in the compound’s action.
Biochemical Analysis
Biochemical Properties
Fmoc-DL-aspartic acid is known for its self-assembly features, which are due to the inherent hydrophobicity and aromaticity of the Fmoc moiety . This property allows it to interact with various enzymes, proteins, and other biomolecules, promoting the association of building blocks in biochemical reactions .
Cellular Effects
This compound has been shown to have effects on various types of cells and cellular processes. For instance, it has been used in the synthesis of aggregation-prone protein domains, indicating its potential role in influencing cell function .
Molecular Mechanism
The molecular mechanism of this compound involves its role as a protecting group in organic synthesis . It is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), and is rapidly removed by base . This process allows for the controlled synthesis of complex molecules, including peptides .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been used in solid-phase peptide synthesis (SPPS), a method for producing peptides . Over time, the compound’s stability and degradation can influence the efficiency of the synthesis process .
Dosage Effects in Animal Models
While specific studies on the dosage effects of this compound in animal models are limited, it is known that D-aspartic acid, the precursor of this compound, plays a significant role in the reproduction of vertebrates
Metabolic Pathways
Aspartate, the core component of this compound, is involved in several metabolic pathways. It is the common precursor of the essential amino acids lysine, threonine, methionine, and isoleucine in higher plants . Additionally, aspartate can be converted to asparagine .
Subcellular Localization
Given its role in peptide synthesis, it is likely to be found in areas of the cell where protein synthesis occurs, such as the cytoplasm and the endoplasmic reticulum .
Biological Activity
Fmoc-DL-aspartic acid is a derivative of aspartic acid that plays a significant role in peptide synthesis and various biological applications. Its unique properties have made it an important compound in medicinal chemistry, particularly in the development of therapeutics targeting neurological disorders. This article explores the biological activities, mechanisms, and applications of this compound, supported by data tables and relevant research findings.
Overview of this compound
This compound is characterized by the presence of a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group on the amino group of aspartic acid. This modification allows for selective reactions during peptide synthesis while minimizing unwanted side reactions such as aspartimide formation, which can complicate the synthesis process.
1. Cell Proliferation and Differentiation
Recent studies have demonstrated that this compound derivatives can enhance cell proliferation and differentiation. For instance, hydrogels formed with Fmoc-Asp-OFm exhibited significant increases in alkaline phosphatase (ALP) activity and calcium deposition over time, indicating their potential to support osteoblast differentiation:
Time (Days) | ALP Activity (Fold Increase) | Calcium Concentration (µg/mL) |
---|---|---|
7 | 2.5 | 50 |
14 | 5.0 | 75 |
21 | - | 100 |
These results suggest that this compound can enhance osteogenic differentiation, making it a promising candidate for bone regeneration therapies .
2. Peptide Synthesis
This compound is widely utilized in solid-phase peptide synthesis (SPPS). Its structure allows for efficient coupling with other amino acids while minimizing the formation of aspartimides, which are common by-products during peptide synthesis. A study reported that using alternative protecting groups alongside Fmoc could nearly eliminate aspartimide formation during the synthesis of complex peptides .
Applications in Drug Development
Neurological Disorders : Due to its structural similarity to neurotransmitters, this compound is being explored for its potential in developing drugs targeting conditions such as Alzheimer's disease and other neurodegenerative disorders. The compound's ability to mimic neurotransmitter activity may facilitate synaptic transmission and neuronal communication .
Bioconjugation : The compound is also employed in bioconjugation techniques, allowing researchers to attach biomolecules to surfaces or other molecules. This enhances the functionality of drugs and diagnostics, making them more effective in therapeutic applications .
Case Study 1: Osteogenic Differentiation
A study investigated the effects of Fmoc-Asp-OFm hydrogels on MC3T3-E1 pre-osteoblast cells. The results indicated a significant increase in cell proliferation and ALP activity over a three-week culture period, demonstrating the compound's potential in bone tissue engineering.
Case Study 2: Peptide Synthesis Optimization
Research focused on optimizing peptide synthesis using this compound derivatives showed that modifying the protecting groups effectively reduced unwanted side reactions. This led to higher yields of desired peptides without compromising purity .
Scientific Research Applications
Peptide Synthesis
Fmoc-DL-aspartic acid is primarily used in Fmoc-based solid-phase peptide synthesis (SPPS). This method is favored for its efficiency and ability to produce high-purity peptides. However, one of the significant challenges during this process is the formation of aspartimide, which can lead to unwanted side reactions and by-products.
Aspartimide Formation
Aspartimide formation occurs when aspartic acid residues are exposed to strong bases during deprotection steps. This reaction can produce multiple by-products, complicating peptide purification. Research has shown that using specific protecting groups, such as the Dmab group, can exacerbate this issue, leading to a high tendency for aspartimide formation during the synthesis of peptides containing aspartic acid residues .
To mitigate this problem, various strategies have been proposed:
- Use of Acidic Modifiers : Adding organic acids (e.g., formic acid) to the deprotection solution has been shown to reduce aspartimide formation significantly .
- Alternative Protecting Groups : The introduction of new protecting groups like CSY has demonstrated effectiveness in preventing aspartimide formation during SPPS .
Tissue Engineering
This compound has been utilized in developing hydrogels for bone tissue engineering. These hydrogels can self-assemble into stable structures that support cell proliferation and osteogenic differentiation. For instance, a study demonstrated that hydrogels formed from Fmoc-Asp-OFm exhibited osteoinductive properties, making them suitable scaffolds for bone regeneration .
Table 1: Properties of Fmoc-Asp-OFm Hydrogels
Property | Value |
---|---|
Solubility | Soluble in DMSO, insoluble in water |
Mechanical Stability | High |
Osteoinductive Potential | Yes |
Cell Proliferation Rate | 7-fold increase by day 10 |
Imaging Agents
Another significant application of this compound is in developing imaging agents for bone diagnostics. Compounds like Ga-DOTA-(D-Asp)n have been synthesized using Fmoc chemistry and evaluated for their binding affinity to hydroxyapatite, a major component of bone tissue. Studies indicate that these compounds show increased accumulation in bones compared to their L-equivalent counterparts, suggesting better stability and effectiveness as imaging agents .
Synthesis Optimization
A notable case study involved optimizing the synthesis of a peptide containing multiple aspartic acid residues using this compound. Researchers found that substituting traditional protecting groups with CSY-protected aspartic acids eliminated aspartimide formation entirely during synthesis, allowing for successful production of complex peptides without significant by-products .
Hydrogel Development
In another study focused on hydrogel applications, researchers created a hydrogel from Fmoc-Asp-OFm that could be injected into defective tissues. The hydrogel's composition allowed it to maintain structural integrity while promoting cell growth and differentiation over extended periods . This demonstrates its potential use in regenerative medicine.
Chemical Reactions Analysis
Aspartimide Formation and Byproduct Generation
Aspartimide formation is the primary side reaction affecting Fmoc-DL-aspartic acid during solid-phase peptide synthesis (SPPS). Key insights include:
Reaction Mechanism
-
Base-Catalyzed Cyclization : Piperidine or DBU exposure during Fmoc deprotection triggers nucleophilic attack by the backbone amide on the aspartyl β-carboxyl ester, forming a five-membered aspartimide ring .
-
Acid-Catalyzed Pathways : Trifluoroacetic acid (TFA) during resin cleavage can also induce cyclization, leading to α/β-peptide epimerization and hydrolysis byproducts .
Sequence Dependency
Aspartimide risk peaks in sequences where Asp is followed by:
-
High-Risk Residues : Gly, Arg, Asn, Gln (e.g., Asp-Gly motifs show 0.1–17% aspartimide/cycle) .
-
Steric Effects : Bulky residues (e.g., Ala, Cys) reduce cyclization rates .
Byproduct Complexity
Aspartimide hydrolysis generates up to nine byproducts, including:
Byproduct Type | Example Structures | Separation Challenge |
---|---|---|
α-Aspartyl peptide | Target peptide (L-α) | Co-elutes with desired product |
β-Aspartyl peptide | IsoAsp (β-linkage) | Indistinguishable by mass |
Racemic α/β-piperidides | D/L-α and D/L-β isoforms | Requires chiral chromatography |
Protective Group Engineering
Deprotection Reagent Optimization
Replacing piperidine with milder bases significantly reduces side reactions:
-
Dipropylamine (DPA) :
-
Piperazine/DBU Mixtures :
Side Chain Functionalization via FeCl₃
FeCl₃-mediated tert-butyl ester cleavage enables on-resin diversification of this compound :
Reaction Scope
Nucleophile | Product Type | Yield (%) | Application Example |
---|---|---|---|
4-Methoxybenzyl alcohol | Benzyl ester | 72 | Stable peptide prodrugs |
Cyclohexylamine | Amide | 68 | Protease-resistant linkages |
Thiophenol | Thioester | 65 | Native chemical ligation |
Advantages Over Conventional Methods
-
Aspartimide Avoidance : No base exposure during deprotection .
-
Orthogonality : Compatible with Fmoc/tBu chemistry and Cys(S-tBu) residues .
Racemization and Stability Considerations
Q & A
Basic Research Questions
Q. Q1: What are the critical steps in synthesizing and purifying Fmoc-DL-aspartic acid for peptide synthesis?
Methodological Answer:
- Synthesis : this compound is typically synthesized via Fmoc (9-fluorenylmethoxycarbonyl) protection of DL-aspartic acid. This involves reacting DL-aspartic acid with Fmoc-Cl (chloride) in a basic aqueous/organic solvent system (e.g., dioxane/water with sodium bicarbonate) to introduce the Fmoc group at the α-amino position .
- Purification : Post-synthesis, reverse-phase HPLC or flash chromatography is used to isolate the product. TLC (thin-layer chromatography) with UV visualization is recommended for monitoring reaction progress .
- Key Considerations : Ensure anhydrous conditions during Fmoc protection to prevent hydrolysis. Residual solvents (e.g., dioxane) must be removed via rotary evaporation under reduced pressure .
Q. Q2: How can researchers validate the enantiomeric purity of this compound?
Methodological Answer:
- Chiral Separation : Use chiral capillary electrophoresis (CE) with UV-excited fluorescence detection. For example, a BGE (background electrolyte) of 25 mM sodium borate (pH 9.2) and 10 mM β-cyclodextrin resolves enantiomers with a resolution (Rs) of 3.7 for aspartic acid .
- Detection Parameters : Optimize excitation filters (e.g., 300-nm short-pass filter increases signal-to-noise ratio by 9× compared to 260-nm band-pass filters) (Table 1) .
- Alternative Methods : Reversed-phase HPLC with pre-column derivatization using Fmoc-Cl and diode array detection (DAD) at 265 nm. Validate with spiked recovery tests (95–105% accuracy) .
Table 1 : Signal-to-Noise (S/N) Ratios for this compound Enantiomers Under Different Excitation Filters
Excitation Filter | S/N (Enantiomer 1) | S/N (Enantiomer 2) |
---|---|---|
260-nm band-pass | 15 | 14 |
300-nm short-pass | 135 | 130 |
240–400-nm broad-pass | 90 | 85 |
Advanced Research Questions
Q. Q3: How can conflicting data from chiral CE and HPLC methods for enantiomer resolution be reconciled?
Methodological Answer:
- Source of Contradictions : CE often provides higher resolution for polar amino acids (e.g., Rs = 3.7 for aspartic acid ), while HPLC excels in sensitivity for low-concentration samples. Discrepancies may arise from matrix effects (e.g., buffer composition) or detector limitations.
- Resolution Strategy : Cross-validate using orthogonal methods. For example, combine CE-Flu (fluorescence detection) with HPLC-MS to confirm enantiomer ratios. Adjust BGE ionic strength or HPLC gradient profiles to optimize separation .
Q. Q4: What are the best practices for studying this compound stability under experimental conditions?
Methodological Answer:
- Thermal Stability : Conduct thermogravimetric analysis (TGA) to determine decomposition temperatures. DL-aspartic acid derivatives decompose above 300°C, but Fmoc-protected variants may show lower thermal stability due to the labile Fmoc group .
- Solution Stability : Monitor hydrolysis in aqueous buffers (pH 7–9) via UV-Vis spectroscopy (Fmoc group absorbs at 265–300 nm). Use acetonitrile as a co-solvent to enhance stability during long-term storage .
Q. Q5: How can researchers address low fluorescence signals in CE-Flu detection of this compound?
Methodological Answer:
- Optimization Steps :
- Excitation Wavelength : Use a Xe-Hg lamp with a 300-nm short-pass filter to maximize fluorescence intensity (Fig. 1A–B) .
- Emission Wavelength : Set detection at 331 nm (emission maximum for Fmoc-amino acids).
- Buffer Additives : Include β-cyclodextrin to enhance enantiomer separation and reduce background noise .
- Troubleshooting : If noise persists, pre-treat samples with solid-phase extraction (SPE) to remove interfering impurities .
Key Data Sources :
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Fmoc-L-Aspartic Acid (Fmoc-L-Asp-OH)
- Structural Differences : Fmoc-L-aspartic acid is the enantiomerically pure L-form, whereas Fmoc-DL-aspartic acid is a racemic mixture.
- Applications: Fmoc-L-Asp-OH is preferred for synthesizing biologically active peptides with defined stereochemistry, such as enzyme substrates or therapeutic peptides. In contrast, this compound is used in non-stereospecific research or combinatorial chemistry .
- Purity : Commercial Fmoc-L-Asp-OH is available at ≥98.0% purity (HPLC), while this compound may exhibit variability in enantiomeric ratios .
Fmoc-Asp-OAll (Fmoc-L-Aspartic Acid α-Allyl Ester)
- Protecting Groups : The α-carboxyl group is protected as an allyl ester, which is stable under basic Fmoc deprotection conditions but removable via palladium-catalyzed allyl transfer. This allows orthogonal protection strategies in complex peptide syntheses.
- Utility : Ideal for synthesizing peptides with aspartic acid residues requiring selective side-chain modifications, such as cyclization or conjugation .
- Safety: Classified as non-hazardous under GHS, though handling precautions are advised .
Fmoc-L-Asp-NH₂ (Fmoc-L-Isoasparagine)
- Functional Group : The β-carboxyl group is replaced by an amide, mimicking isoasparagine.
- Applications: Used to study isoasparagine formation in aging proteins or to stabilize peptides against β-aspartyl shift degradation.
- Molecular Weight : 354.36 g/mol (C₁₉H₁₈N₂O₅), slightly lighter than this compound (355.35 g/mol) .
Fmoc-DL-Norleucine (Fmoc-DL-Nle-OH)
- Structural Analogy: Norleucine is a non-proteinogenic amino acid with a linear side chain, contrasting with aspartic acid’s carboxylate group.
- Role in Peptide Design: Used as a hydrophobic substitute for leucine or methionine.
- Availability : Discontinued in some commercial catalogs, limiting its use compared to aspartic acid derivatives .
Comparative Data Table
Key Research Findings
Solubility and Handling: this compound requires dissolution in polar aprotic solvents (e.g., DMSO) with co-solvents like PEG300 for biological assays, similar to other Fmoc-amino acids .
Safety Profile: Most Fmoc-protected aspartic acid derivatives are non-hazardous, though safety data sheets (SDS) for analogs like Fmoc-L-alpha,gamma-diaminobutyric acid lack comprehensive hazard classifications .
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)butanedioic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO6/c21-17(22)9-16(18(23)24)20-19(25)26-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10H2,(H,20,25)(H,21,22)(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSDTXRUIZMTBNV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
136083-73-3, 286460-78-4 | |
Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]aspartic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=136083-73-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(9-Fluorenylmethoxycarbonyl)-L-aspartic-2-13C acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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